molecular formula C11H9ClO2 B12577949 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- CAS No. 292836-56-7

4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)-

Cat. No.: B12577949
CAS No.: 292836-56-7
M. Wt: 208.64 g/mol
InChI Key: CRBDKHDPOSZABM-NSHDSACASA-N
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Description

4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- is a heterocyclic compound that belongs to the pyran family. This compound is characterized by a pyran ring fused with a chlorophenyl group, making it a significant molecule in various chemical and biological applications. The presence of the chlorophenyl group enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4H-Pyran-4-one: A simpler pyran derivative without the chlorophenyl group.

    2-(2-Bromophenyl)-2,3-dihydro-4H-pyran-4-one: A similar compound with a bromophenyl group instead of a chlorophenyl group.

    2-(2-Methylphenyl)-2,3-dihydro-4H-pyran-4-one: A derivative with a methylphenyl group.

Uniqueness

The presence of the chlorophenyl group in 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- enhances its reactivity and potential for diverse chemical transformations compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

292836-56-7

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

(2S)-2-(2-chlorophenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C11H9ClO2/c12-10-4-2-1-3-9(10)11-7-8(13)5-6-14-11/h1-6,11H,7H2/t11-/m0/s1

InChI Key

CRBDKHDPOSZABM-NSHDSACASA-N

Isomeric SMILES

C1[C@H](OC=CC1=O)C2=CC=CC=C2Cl

Canonical SMILES

C1C(OC=CC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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